![molecular formula C11H9ClN2S B1210912 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 4335-32-4](/img/structure/B1210912.png)
6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
概要
説明
6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole, or 6-CP-DHT, is a synthetic thiazole compound that has become of great interest in the scientific community due to its potential applications in various areas, including chemistry, biochemistry, pharmacology, and medicine. 6-CP-DHT is a versatile compound with a wide range of uses, making it a valuable tool for research and development. This article will provide an overview of 6-CP-DHT, discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Reactivity and Structural Analysis
- Ring-Ring Interconversion and Structural Elucidation : The reactivity of 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole with hydrochloric acid in ethanol was investigated, revealing a ring-ring interconversion process. The nature of the reaction product was established through spectroscopic analysis and X-ray crystal structure determination, providing insights into the compound's mutagenic characteristics (Andreani et al., 1997).
Pharmacological Potential
- Potential in Pharmacology : A study explored the ring-opening/ring-closing reactions of various nitrosoimidazo[2,1-b][1,3]thiazoles, including this compound, in hydrochloric acid. This research highlighted the impact of substituents on the thiazole ring and the resulting pharmacological potentialities of the new tricyclic system formed (Billi et al., 2000).
Anti-inflammatory and Anticancer Activity
- Evaluation in Anti-inflammatory and Anticancer Research : The synthesis and structural analysis of regioisomers of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole demonstrated their less effective anti-inflammatory activity compared to known agents. These findings contribute to the understanding of structure-activity relationships in developing anti-inflammatory drugs (Shilcrat et al., 1991).
- Anticancer Properties : Another study synthesized a series of 3,6-diphenylimidazo[2,1-b]thiazole derivatives, evaluating their anticancer activity against various human cancer cell lines. Some compounds, particularly those with specific aryl-substituents, demonstrated potent anti-proliferative activity, contributing to the development of new anticancer agents (Koppireddi et al., 2014).
Herbicidal Applications
- Utility as Herbicides : A study synthesized imidazo[2,1-b]thiazoles with various substituents, including 6-(2,3,4-trichlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole, testing their herbicidal efficacy. Some derivatives showed moderate post-emergence herbicidal activity, highlighting the potential of these compounds in agricultural applications (Andreani et al., 1996).
作用機序
Target of Action
The primary target of 6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole, also known as CITCO, is the human Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that plays a crucial role in the regulation of drug metabolism and detoxification .
Mode of Action
CITCO acts as an agonist for CAR . It stimulates the nuclear translocation of CAR , which means it helps CAR move into the cell nucleus. Once inside the nucleus, CAR can bind to specific sequences of DNA, influencing the transcription of certain genes .
Pharmacokinetics
It is soluble in dmso , which suggests it could be administered in a solution for better absorption and bioavailability.
Result of Action
The activation of CAR by CITCO can lead to changes in the expression of genes regulated by this receptor . This can result in various cellular effects, depending on the specific genes affected. For example, it can influence drug metabolism and detoxification processes .
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
生化学分析
Biochemical Properties
6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, it interacts with proteins involved in DNA replication and repair, thereby affecting the integrity and stability of the genetic material .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the execution phase of cell apoptosis . Moreover, it influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . The compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing them from catalyzing their respective biochemical reactions . This binding interaction is often facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site . Additionally, this compound can induce conformational changes in proteins, altering their structure and function . These molecular interactions lead to the inhibition of enzyme activity, modulation of cell signaling pathways, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity . Threshold effects have also been noted, where a certain minimum dose is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process increases the compound’s solubility, facilitating its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These effects on metabolic pathways contribute to the compound’s overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . For example, the compound can bind to albumin in the bloodstream, which helps in its transport to different tissues . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the nucleus and mitochondria, where it interacts with DNA and mitochondrial proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin . In the mitochondria, it can influence cellular metabolism and apoptosis by interacting with mitochondrial enzymes and proteins .
特性
IUPAC Name |
6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVBKVLYENHZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318582 | |
| Record name | 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4335-32-4 | |
| Record name | NSC332741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




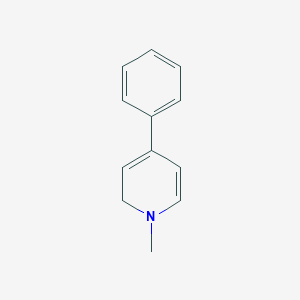

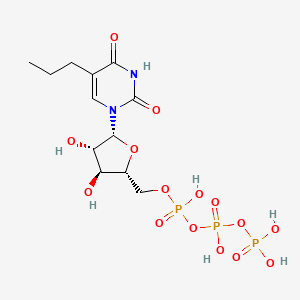

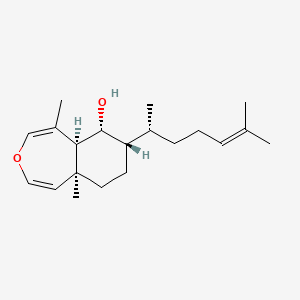
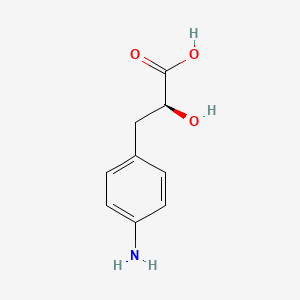
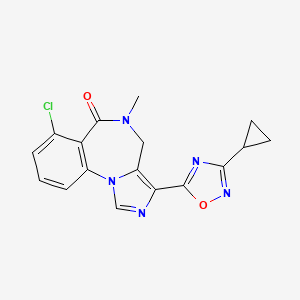
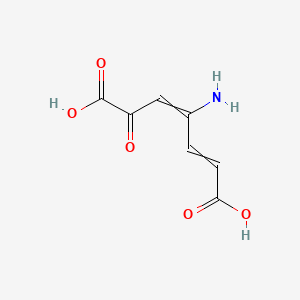
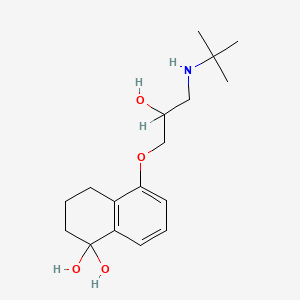

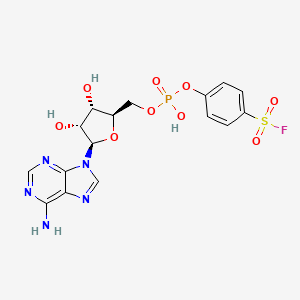
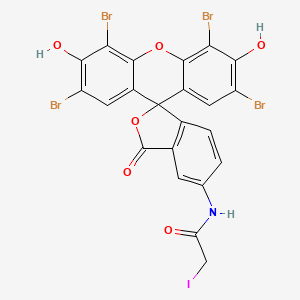
![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)